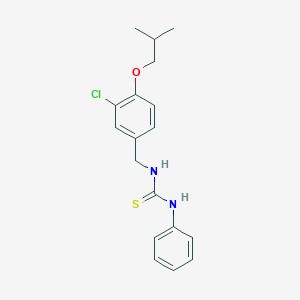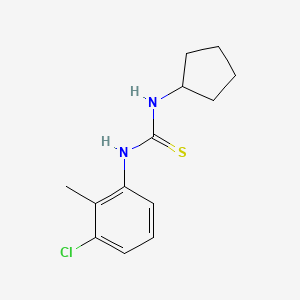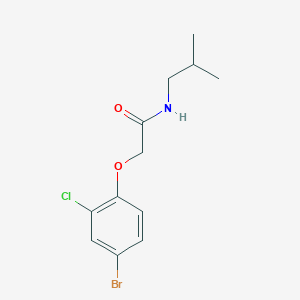![molecular formula C20H16N2O2S B5708434 N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide, commonly referred to as 3-AT, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. It is a potent inhibitor of histidine biosynthesis and is widely used in genetic and biochemical research.
Aplicaciones Científicas De Investigación
3-AT is widely used in genetic and biochemical research as a selective agent for the selection of histidine auxotrophic mutants. It inhibits the activity of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. This inhibition leads to the accumulation of imidazoleglycerol-phosphate, which is toxic to cells that are unable to synthesize histidine. Therefore, only cells that have acquired a mutation in the histidine biosynthesis pathway can grow in the presence of 3-AT.
Mecanismo De Acción
The mechanism of action of 3-AT involves the inhibition of the enzyme imidazoleglycerol-phosphate dehydratase, which catalyzes the conversion of imidazoleglycerol-phosphate to imidazole acetol phosphate. This inhibition leads to the accumulation of imidazoleglycerol-phosphate, which is toxic to cells that are unable to synthesize histidine. Therefore, only cells that have acquired a mutation in the histidine biosynthesis pathway can grow in the presence of 3-AT.
Biochemical and Physiological Effects
3-AT has been shown to have minimal toxicity to cells and is therefore widely used in genetic and biochemical research. It has been reported to have some effects on the growth rate of cells, but these effects are dependent on the concentration of 3-AT used. At low concentrations, 3-AT has been shown to have no effect on cell growth, while at high concentrations, it can inhibit cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-AT in lab experiments has several advantages. It is a potent inhibitor of histidine biosynthesis and is therefore highly selective for histidine auxotrophic mutants. It has minimal toxicity to cells and can be used at a wide range of concentrations. However, there are also some limitations to its use. The concentration of 3-AT required for selection of histidine auxotrophic mutants can vary depending on the strain of the organism used. Additionally, some organisms may be resistant to 3-AT, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-AT in scientific research. One potential application is in the development of new antibiotics. The inhibition of histidine biosynthesis by 3-AT has been shown to be effective against some bacterial pathogens, and further research in this area could lead to the development of new antibiotics. Additionally, the use of 3-AT in combination with other selective agents could lead to the development of new selection systems for genetic and biochemical research. Finally, the use of 3-AT in combination with other compounds could lead to the development of new therapies for the treatment of histidine-related diseases.
Métodos De Síntesis
The synthesis of 3-AT involves the reaction between 3-amino-1-naphthol and 3-acetylbenzenethiol in the presence of a suitable catalyst. The reaction yields 3-AT as a yellow crystalline powder. The purity of the compound can be increased by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13(23)15-8-4-9-16(12-15)21-20(25)22-19(24)18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGDOYFUFVUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)

![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)




![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)